Proteins, Okra - 197393-80-9

Proteins, Okra

Catalog Number: EVT-1523782
CAS Number: 197393-80-9
Molecular Formula: C5H3F5
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Okra is primarily grown in tropical and subtropical regions around the world. The seeds are processed to extract protein concentrates and isolates, which are then analyzed for their functional properties, amino acid profiles, and potential health benefits.

Classification

The proteins derived from okra can be classified into several categories based on their solubility, molecular weight, and functional properties. Major classifications include globulins, albumins, and prolamins, with globulins being the predominant type found in okra seeds.

Synthesis Analysis

Methods

The extraction of proteins from okra seeds typically involves several steps:

  1. Defatting: The seeds are defatted using organic solvents to remove oils.
  2. Hydration: Defatted flour is mixed with water to create a slurry.
  3. pH Adjustment: The pH is adjusted to optimize protein solubility (usually around pH 10 for maximum solubility).
  4. Centrifugation: The mixture is centrifuged to separate soluble proteins from insoluble materials.
  5. Precipitation: Proteins are precipitated by adjusting the pH to a value where they become less soluble (often around pH 4) .

Technical Details

The use of enzymes such as pepsin, pancreatin, and trypsin during hydrolysis can enhance the extraction process by breaking down proteins into smaller peptides, which can improve their functional properties and bioavailability .

Molecular Structure Analysis

Structure

Proteins from okra exhibit complex structures typical of plant proteins. They consist of long chains of amino acids folded into specific three-dimensional shapes that determine their functionality.

Data

Studies using techniques like Fourier Transform Infrared Spectroscopy (FTIR) have identified key functional groups present in okra proteins, including N-H stretching and C=O stretching, which are indicative of their structural characteristics .

Chemical Reactions Analysis

Reactions

Okra proteins undergo various chemical reactions during processing and digestion:

  • Hydrolysis: Enzymatic hydrolysis breaks down proteins into peptides and amino acids.
  • Maillard Reaction: During cooking, proteins react with sugars to form complex flavors and colors.
  • Denaturation: Heat treatment can denature proteins, altering their structure and functionality.

Technical Details

The conditions under which these reactions occur—such as temperature, pH, and enzyme concentration—are critical for optimizing the functional properties of okra protein extracts .

Mechanism of Action

Process

The mechanism by which okra proteins exert their effects involves several pathways:

  1. Nutritional Benefits: Amino acids released from protein digestion are utilized by the body for various metabolic processes.
  2. Functional Properties: Proteins can act as emulsifiers or stabilizers in food products due to their ability to interact with water and fats.

Data

Research indicates that the essential amino acid content in okra protein hydrolysates can reach up to 53%, enhancing their nutritional profile compared to unhydrolyzed samples .

Physical and Chemical Properties Analysis

Physical Properties

Okra proteins have unique physical characteristics:

  • Solubility: Varies significantly with pH; highest solubility at alkaline pH.
  • Viscosity: Proteins contribute to the viscosity of solutions, affecting texture in food applications.

Chemical Properties

  • Amino Acid Composition: Rich in essential amino acids such as lysine and leucine.
  • Functional Properties: Include emulsification, foaming ability, and gel formation.

Relevant analyses demonstrate that okra protein isolates exhibit superior emulsifying properties compared to other plant-based proteins .

Applications

Scientific Uses

Okra proteins have diverse applications:

  • Food Industry: Used as natural thickeners or stabilizers in sauces and dressings.
  • Nutritional Supplements: Due to their high protein content and essential amino acids.
  • Biotechnology: Research into genetic modifications of okra for enhanced protein yields or stress resistance.

Current studies focus on the potential health benefits of okra proteins, including antioxidant properties and roles in managing chronic diseases .

Properties

CAS Number

197393-80-9

Product Name

Proteins, Okra

Molecular Formula

C5H3F5

Synonyms

Proteins, Okra

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